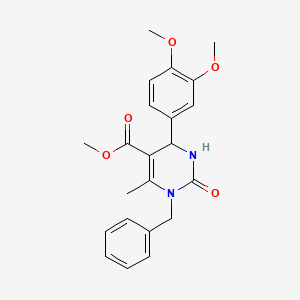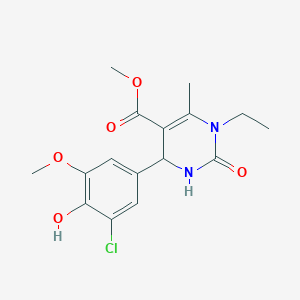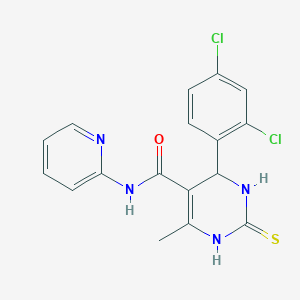
Antiviral agent 10
描述
Antiviral agent 10 is a compound that has garnered significant attention in the field of antiviral drug discovery. This compound is known for its broad-spectrum antiviral properties, making it a valuable asset in the fight against various viral infections. Its unique chemical structure allows it to interact with viral components, inhibiting their replication and spread within the host organism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 10 involves several key steps. One efficient route includes the use of complexation-driven selective acyl migration/oxidation, BSA-mediated cyclization to anhydrouridine, hydrochlorination using iron(III) chloride and tetramethyldisiloxane, and dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst . These methods ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic methods due to their mild, highly selective, and environmentally benign nature . These methods include enzymatic asymmetric synthesis of amino acid components and fermentative production of structurally complex intermediates. Such approaches not only enhance the efficiency of production but also reduce the environmental impact.
化学反应分析
Types of Reactions: Antiviral agent 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antiviral properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trimethylsilyl chloride, isopropanol, triethylamine, phenylphosphoryl dichloride, and pentafluorophenol . The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced antiviral activity. These derivatives are often tested for their efficacy against various viral strains to identify the most potent compounds.
科学研究应用
Antiviral agent 10 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antiviral mechanisms and developing new synthetic methods. In biology, it serves as a tool for understanding viral replication and host-virus interactions. In medicine, this compound is being investigated for its potential to treat infections caused by viruses such as influenza, hepatitis, and coronaviruses . Additionally, it has industrial applications in the production of antiviral drugs and related pharmaceuticals.
作用机制
The mechanism of action of antiviral agent 10 involves inhibiting viral DNA synthesis. The compound chemically resembles normal DNA nucleosides, allowing it to be incorporated into viral DNA by viral enzymes . This incorporation disrupts the viral replication process, preventing the virus from multiplying and spreading within the host. The molecular targets of this compound include viral polymerases and other enzymes essential for viral replication .
相似化合物的比较
Antiviral agent 10 is unique in its broad-spectrum antiviral activity. Similar compounds include isatin derivatives, 1,2,3-triazole derivatives, and benzothiazoles . While these compounds also exhibit antiviral properties, this compound stands out due to its high potency and low cytotoxicity. This makes it a promising candidate for further development and clinical use.
属性
IUPAC Name |
methyl 3-benzyl-6-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14-19(21(25)29-4)20(16-10-11-17(27-2)18(12-16)28-3)23-22(26)24(14)13-15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUQBLFTXFCQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4052000.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4052007.png)


![(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid](/img/structure/B4052020.png)
![5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4052031.png)
![Methyl 4-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4052038.png)
![benzyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4052043.png)
![1,1'-(1,4-piperazinediyl)bis{3-[(4-chlorobenzyl)oxy]-2-propanol}](/img/structure/B4052044.png)

![5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B4052074.png)

![5-bromo-3-hydroxy-3-[2-(2-methyl-5-propan-2-ylphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B4052078.png)
![1-(2-methoxyphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4052105.png)
